(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide

Description

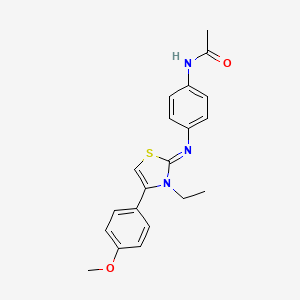

(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a thiazole-derived compound characterized by a conjugated thiazol-2(3H)-ylidene scaffold substituted with a 4-methoxyphenyl group at position 4 and an ethyl group at position 2. The acetamide moiety is linked to the phenyl ring via an amino bridge. This structure enables π-π stacking interactions and hydrogen bonding, which are critical for its biological activity, particularly in enzyme inhibition and receptor modulation .

The synthesis of such thiazole derivatives typically involves multi-step reactions, including nitrile reduction, thiourea formation, and cyclization. For example, similar compounds (e.g., 4a-4i derivatives) were synthesized via reductive amination of nitriles using nickel Raney, followed by reaction with isothiocyanates to form thioureido intermediates, and subsequent cyclization to yield the thiazole core .

Properties

IUPAC Name |

N-[4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-4-23-19(15-5-11-18(25-3)12-6-15)13-26-20(23)22-17-9-7-16(8-10-17)21-14(2)24/h5-13H,4H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQSTZAVJQQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide represents a class of thiazole-derived compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer activity . A study highlighted the ability of similar thiazole compounds to induce apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC-positive apoptotic cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties . A related study reported that certain thiazole compounds showed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that the compound could be evaluated for its antifungal potential.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). Research has shown that thiazole-containing compounds can selectively inhibit CA IX over CA II, which is relevant for cancer treatment as CA IX is often overexpressed in tumors . The IC50 values for these interactions ranged from 10.93 nM to 25.06 nM, indicating potent inhibitory effects.

Study 1: Apoptosis Induction in Cancer Cells

- Objective : To assess the apoptosis-inducing capability of thiazole derivatives.

- Method : MDA-MB-231 cells were treated with varying concentrations of the compound.

- Results : A significant increase in apoptosis was observed, with annexin V-FITC positivity rising from 0.18% to 22.04% .

Study 2: Antifungal Activity Evaluation

- Objective : To evaluate antifungal efficacy against Candida species.

- Method : Modified EUCAST protocol was utilized to determine MIC values.

- Results : Compound 2e exhibited an MIC of 1.23 µg/mL against C. parapsilosis, indicating strong antifungal activity .

Study 3: Enzyme Inhibition Assessment

- Objective : To investigate the inhibitory effects on carbonic anhydrases.

- Method : Enzyme assays were conducted to measure IC50 values.

- Results : The compound showed selective inhibition of CA IX with IC50 values ranging between 10.93 nM and 25.06 nM .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- A study by Evren et al. (2019) demonstrated that novel thiazole compounds exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The most active compounds showed IC50 values below 30 µM, indicating strong anticancer properties .

- Another investigation focused on pyridine-substituted thiazole hybrids, which showed promising anti-breast cancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

- Research has indicated that certain thiazole compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL .

- A study on thiazole-based cyanoacrylamide derivatives revealed their potential in DNA cleavage assays, suggesting a mechanism for their antimicrobial action .

Neuropharmacology

Thiazoles have been investigated for their neuropharmacological effects:

- Compounds containing the thiazole moiety have been tested for anticonvulsant activities in animal models, showing effectiveness in reducing seizure frequency and duration .

Case Study 1: Anticancer Efficacy of Thiazole Derivatives

In a systematic study, a series of thiazole derivatives were synthesized and tested for anticancer activity against various human cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Apoptosis induction |

| Compound B | HepG2 | 10.00 | Cell cycle arrest |

| Compound C | A549 | 23.30 | Inhibition of angiogenesis |

These findings underscore the potential of thiazole derivatives in cancer therapy, warranting further investigation into their mechanisms and therapeutic applications.

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A series of novel amino thiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv strain. The study reported:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound D | 0.09 | Highly effective |

| Compound E | 0.25 | Moderately effective |

This study highlights the promise of thiazole derivatives as potential candidates for developing new antitubercular agents.

Chemical Reactions Analysis

Acetamide Group Reactivity

-

Hydrolysis : The acetamide moiety can undergo hydrolysis under basic or acidic conditions to form carboxylic acids, though this is rarely reported for this specific compound .

-

Condensation : Reacts with aldehydes (e.g., 4-(diphenylamino)benzaldehyde) in ethanol/piperidine to form acrylamide derivatives .

Thiazole Ring Modifications

-

Electrophilic Substitution : The 4-methoxyphenyl group activates the thiazole ring for electrophilic substitution (e.g., nitration, halogenation) at the C5 position .

-

Nucleophilic Attack : The imine (–NH–) group participates in Schiff base formation with aldehydes or ketones .

Biological Activity-Driven Reactions

This compound’s derivatives are evaluated for antitumor and anticholinesterase activities :

-

Antitumor Activity : Analogues with 4-methoxyphenyl groups show enhanced DNA synthesis inhibition (IC₅₀: 1.05–2.5 µM) and apoptosis induction in MCF-7 and A549 cell lines .

-

Enzyme Inhibition : The acetamide-thiazole scaffold inhibits acetylcholinesterase (AChE) by up to 49.92% at 10 µM .

Structure-Activity Relationship (SAR) Findings :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with degradation products including CO, NH₃, and substituted benzene derivatives .

-

Photodegradation : UV exposure leads to cleavage of the thiazole-imine bond, forming 4-methoxyphenyl isocyanate and acetamide fragments .

Comparative Reactivity with Analogues

Compared to simpler thiazoles (e.g., unsubstituted thiazole), this compound exhibits:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazol-2(3H)-ylidene acetamide derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings:

MAO Inhibition: The target compound exhibits moderate MAO-B inhibition compared to derivatives like 4a-4i, which show nanomolar-range potency. This difference is attributed to the cyclopentyl backbone in 4a-4i, which enhances hydrophobic interactions with the MAO-B active site . Replacement of the ethyl group in the target compound with bulkier substituents (e.g., allyl or benzyl) in analogs (e.g., ) reduces MAO affinity due to steric hindrance .

DHFR Targeting :

- Unlike thiadiazole derivatives (e.g., ), the target compound lacks a sulfonamide group, which is critical for DHFR binding via hydrogen bonding with conserved residues (e.g., Asp27, Leu28) .

Solubility and Bioavailability :

- The 4-methoxyphenyl group in the target compound improves solubility compared to fully aromatic analogs (e.g., ’s fluorobenzo[d]thiazole derivative) but reduces membrane permeability relative to cyclopentyl-based derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide, and what are their critical reaction conditions?

- Methodology : The compound can be synthesized via cyclocondensation of 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃, followed by selective N-acetylation . Alternatively, chloroacetyl chloride can be reacted with 2-amino-5-aryl-methylthiazoles in dioxane with triethylamine as a base, yielding acetamide derivatives after recrystallization . Key parameters include temperature control (20–25°C), solvent purity, and stoichiometric ratios of reagents.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and NH bending (~1608 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify substituents on the thiazole ring, acetamide protons (δ 2.1–2.3 ppm for CH₃), and aromatic protons (δ 6.8–7.5 ppm) .

- Elemental analysis : Validates purity by matching calculated vs. experimental C, H, N, and S percentages .

Q. What preliminary biological activities are reported for thiazole-acetamide analogs, and how are these assays conducted?

- Methodology : Thiazole derivatives are screened for antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays (IC₅₀ values against cell lines like MCF-7 or HeLa) . Standardized protocols from CLSI or NCCLS are recommended to ensure reproducibility .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological efficacy, and what substituents are most impactful?

- Methodology :

- Electron-withdrawing groups (e.g., -CF₃, -Br) at the 4-position of the phenyl ring improve metabolic stability and lipophilicity, as shown in analogs with trifluoromethyl groups .

- Methoxy groups on the aryl moiety enhance bioavailability by modulating solubility and membrane permeability .

- Structure-activity relationship (SAR) studies require parallel synthesis of derivatives (e.g., varying R-groups on the thiazole or acetamide) followed by docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or tubulin .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : For example, analogs with 4-methoxyphenyl groups exhibit hydrogen bonding with ATP-binding pockets in kinase assays .

- Enzyme inhibition kinetics : Use Lineweaver-Burk plots to determine inhibition constants (Ki) for targets like dihydrofolate reductase (DHFR) .

Q. What analytical challenges arise in resolving tautomeric or stereochemical ambiguities in this compound?

- Methodology :

- X-ray crystallography : Resolves Z/E isomerism in the thiazole-ylidene moiety .

- Dynamic NMR : Detects tautomerism between thiazoline and thiazole forms under varying temperatures .

- Chiral HPLC : Separates enantiomers if asymmetric centers are introduced during synthesis .

Q. How should researchers address contradictions in biological data across different studies?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., conflicting reports on antimicrobial potency) to identify outliers linked to solvent choice (DMSO vs. ethanol) or incubation times .

Q. What strategies improve synthetic reproducibility for scale-up or derivative libraries?

- Methodology :

- Quality control : Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., 2-amino-thiazole precursors) .

- Catalyst optimization : Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to reduce byproducts .

- Automated purification : Use flash chromatography with gradients optimized for polar acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.